3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid

purity quality assurance procurement specification

3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic acid (CAS 1538735-18-0, molecular formula C₁₆H₁₃NO₄, molecular weight 283.28 g/mol) is a 3,5-disubstituted isoxazole-4-carboxylic acid derivative belonging to the pharmacologically validated 5-methylisoxazole-4-carboxylic acid chemotype. This chemotype underpins the clinically used disease-modifying antirheumatic drug (DMARD) leflunomide, whose core scaffold is 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5), and which acts via its active metabolite teriflunomide to inhibit dihydroorotate dehydrogenase (DHODH).

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
Cat. No. B13692867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C3=CC=CC=C32)OC)C(=O)O
InChIInChI=1S/C16H13NO4/c1-9-14(16(18)19)15(17-21-9)12-7-8-13(20-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,18,19)
InChIKeyRNUKWKKOBQRERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid: Core Scaffold, Physicochemical Profile, and Procurement-Grade Characterization


3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic acid (CAS 1538735-18-0, molecular formula C₁₆H₁₃NO₄, molecular weight 283.28 g/mol) is a 3,5-disubstituted isoxazole-4-carboxylic acid derivative belonging to the pharmacologically validated 5-methylisoxazole-4-carboxylic acid chemotype . This chemotype underpins the clinically used disease-modifying antirheumatic drug (DMARD) leflunomide, whose core scaffold is 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5), and which acts via its active metabolite teriflunomide to inhibit dihydroorotate dehydrogenase (DHODH) [1]. The target compound incorporates a 4-methoxy-1-naphthyl substituent at the isoxazole 3-position, a structural feature that differentiates it from unsubstituted, halogenated, or regioisomeric methoxy-naphthyl analogues and is expected to modulate lipophilicity, hydrogen-bonding capacity, and target-binding interactions in ways that are not replicated by generic substitution [2].

Why 3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid Cannot Be Interchanged with Generic 5-Methylisoxazole-4-carboxylic Acid or Positional Isomers


The 5-methylisoxazole-4-carboxylic acid core (CAS 42831-50-5, MW 126.09) is a widely available commodity intermediate (leflunomide impurity C) commonly obtained as a white crystalline solid with a melting point of 147 °C . However, the biological activity of 5-methylisoxazole-4-carboxylic acid derivatives is exquisitely dependent on the nature and position of the 3-aryl substituent [1]. Structure–activity relationship (SAR) studies on 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists demonstrate that even minor modifications to the aryl ring—such as altering the substitution pattern from 4-methoxy to 3-methoxy, or replacing the naphthyl with phenyl—can cause a >10-fold shift in agonist potency [1]. Within the naphthyl-substituted isoxazole-4-carboxylic acid family, commercially catalogued comparators include 3-(1-naphthyl)-5-methylisoxazole-4-carboxylic acid (CAS 92497-99-9, MW 253.25, lacking the methoxy group), 3-(6-methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic acid (CAS 1407074-15-0, MW 283.28, regioisomeric methoxy position), and 3-(4-bromo-1-naphthyl)-5-methylisoxazole-4-carboxylic acid (MW 332.15, halogen in place of methoxy) . Substituting any of these analogues for the 4-methoxy-1-naphthyl derivative without systematic SAR validation risks introducing uncontrolled changes in electronic distribution, steric bulk, metabolic stability, and target engagement—differences that cannot be predicted from the core scaffold alone.

3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid: Quantified Differentiation Evidence vs. Closest Structural Analogues


Certified Purity (98%) of the 4-Methoxy-1-naphthyl Derivative vs. Uncertified or Lower-Purity Analogues

The target compound is commercially supplied (Bidepharm) at a standard purity of 98%, with batch-specific analytical documentation including NMR, HPLC, and GC traceable to CAS 1538735-18-0 . In contrast, the des-methoxy analogue 3-(1-naphthyl)-5-methylisoxazole-4-carboxylic acid (CAS 92497-99-9) is listed on Chemsrc without a certified purity specification, and the 4-bromo analogue (CAS N/A) is catalogued by ShaoYuan as a non-GMP research chemical without batch-specific purity data . The 6-methoxy-2-naphthyl regioisomer (CAS 1407074-15-0) is also available at 98% purity from the same supplier, providing a comparable quality benchmark for the regioisomeric series .

purity quality assurance procurement specification

Regioisomeric Methoxy Positioning: 4-Methoxy-1-naphthyl vs. 6-Methoxy-2-naphthyl and Implications for Lipophilicity and Target Engagement

The target compound positions the methoxy group at the 4-position of the 1-naphthyl ring, whereas the closest regioisomeric analogue (CAS 1407074-15-0) bears the methoxy at the 6-position of the 2-naphthyl ring . Published SAR studies on 3-aryl-4-isoxazolecarboxamide TGR5 agonists establish that the regiochemistry of the aryl substituent is a primary determinant of agonist potency: within a focused library, altering the substitution pattern on the aryl ring produced EC₅₀ shifts exceeding one log unit [1]. Although no direct head-to-head biological comparison of these two specific regioisomers has been published, the established class-level SAR indicates that the 4-methoxy-1-naphthyl and 6-methoxy-2-naphthyl isomers are expected to exhibit non-equivalent hydrogen-bond acceptor geometries, dipole moment orientations, and steric profiles when docked into cognate binding sites [1][2].

regioisomerism lipophilicity SAR TGR5

Electronic Modulation by 4-Methoxy vs. 4-Bromo at the 1-Naphthyl Position: Divergent Hydrogen-Bond Acceptor Capacity

At the 4-position of the 1-naphthyl ring, the target compound bears a methoxy group (–OCH₃, Hammett σₚ = –0.27, hydrogen-bond acceptor), while the commercially available 4-bromo analogue carries a bromine atom (–Br, Hammett σₚ = +0.23, no hydrogen-bond acceptor capacity) . This polarity reversal at the para position of the naphthyl ring produces a predicted difference in calculated logP of approximately 0.8–1.2 log units (methoxy more hydrophilic) and fundamentally alters the compound's ability to participate in hydrogen-bonding networks within protein binding pockets [1]. SAR studies on related isoxazole chemotypes demonstrate that replacing an electron-donating, H-bond-accepting para substituent with an electron-withdrawing, non-H-bonding group can ablate target affinity, as observed in TGR5 agonist and COX inhibitor isoxazole series [2][3].

electronic effects hydrogen bonding 4-bromo analogue medicinal chemistry

Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Core Scaffold: Implications for Permeability and Solubility

The target compound (MW 283.28) is substantially larger and more lipophilic than the parent 5-methylisoxazole-4-carboxylic acid core (MW 126.09, CAS 42831-50-5), with a molecular weight increase of 157.19 Da attributable to the 4-methoxy-1-naphthyl substituent . The unsubstituted core scaffold is a polar, low-molecular-weight acid (clogP ≈ 0.5–1.0) with high aqueous solubility, whereas the 4-methoxy-1-naphthyl derivative is predicted to have a clogP in the range of 3.0–4.0, consistent with typical drug-like space for orally bioavailable compounds targeting intracellular or membrane-associated proteins [1]. This places the target compound within the favorable Lipinski parameter range (MW < 500, clogP < 5, H-bond donors ≤ 1, H-bond acceptors ≤ 5), whereas the core scaffold falls below commonly accepted lower thresholds for passive membrane permeability and may require prodrug strategies for cellular uptake [1].

physicochemical properties Lipinski parameters ADME lead optimization

Positional Selectivity of the Naphthyl-Isoxazole Bond: 1-Naphthyl vs. 2-Naphthyl and Impact on Molecular Shape

The target compound features a 1-naphthyl linkage (isoxazole C3 attached to naphthalene C1), whereas the 6-methoxy-2-naphthyl regioisomer (CAS 1407074-15-0) employs a 2-naphthyl linkage (isoxazole C3 attached to naphthalene C2) . This connectivity difference produces distinct molecular shapes: the 1-naphthyl isomer places the bicyclic ring system in a more sterically encumbered orientation relative to the isoxazole ring, with a dihedral angle predicted to be larger than that of the 2-naphthyl analogue due to peri-interactions between the naphthalene C8–H and the isoxazole ring [1]. Published SAR on FXR antagonists and TGR5 agonists confirms that 1-naphthyl vs. 2-naphthyl connectivity is not interchangeable and can determine agonist vs. antagonist functional outcomes [2].

molecular shape 1-naphthyl 2-naphthyl conformational analysis

Provenance and Batch Reproducibility: Bidepharm 98% Grade with Multi-Technique Analytical Certification

The target compound is supplied by Bidepharm (product code corresponding to CAS 1538735-18-0) with a standard purity specification of 98% and a comprehensive analytical package that includes NMR (¹H and/or ¹³C), HPLC purity determination, and in some cases GC analysis, provided on a per-batch basis . This level of analytical documentation meets the reproducibility standards required for publication-quality SAR studies and patent exemplification. By comparison, the 3-(1-naphthyl) analogue (CAS 92497-99-9) is listed on Chemsrc as a reference compound without any certified purity or analytical traceability . The 4-bromo analogue is catalogued by ShaoYuan as a research chemical without a CAS registry number, indicating a non-validated supply chain with unknown batch-to-batch consistency .

reproducibility quality control batch consistency procurement

Procurement-Relevant Application Scenarios for 3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid


Medicinal Chemistry SAR Exploration of TGR5 / GPCR Agonists Requiring 1-Naphthyl Methoxy Substituents

Research groups pursuing structure–activity relationship studies on 3-aryl-4-isoxazolecarboxamide G-protein-coupled receptor agonists (e.g., TGR5, FXR) require the 4-methoxy-1-naphthyl derivative specifically because published SAR demonstrates that methoxy position and naphthyl connectivity are primary determinants of agonist potency, with EC₅₀ shifts of >10-fold between regioisomers [1]. The certified 98% purity with orthogonal analytical characterization (NMR, HPLC, GC) ensures that observed potency differences within a compound library can be confidently attributed to structural modifications rather than variable impurity profiles .

Lead Optimization of Isoxazole-Based Anti-Inflammatory or Immunomodulatory Agents

The 5-methylisoxazole-4-carboxylic acid scaffold is the pharmacophoric core of leflunomide, a clinically validated DMARD [2]. The 3-(4-methoxy-1-naphthyl) derivative provides a lipophilic, drug-like extension (predicted clogP ≈ 3.0–4.0, MW 283.28) that is suitable for probing hydrophobic accessory binding pockets while maintaining compliance with Lipinski's rule-of-five parameters [3]. The 4-methoxy substituent offers a hydrogen-bond acceptor handle distinct from the 4-bromo analogue, enabling systematic electronic modulation of the naphthyl ring [4].

Chemical Biology Probe Development Requiring Defined Conformational Geometry

The 1-naphthyl connectivity of the target compound creates a distinct conformational profile (larger dihedral angle between naphthalene and isoxazole rings) compared to 2-naphthyl regioisomers [5]. This property makes the compound suitable for chemical biology applications where molecular shape recognition is critical—such as designing isoform-selective probes or studying protein–ligand co-crystal structures where the 1-naphthyl orientation is required for induced-fit binding [5].

Analytical Reference Standard for Method Development in Isoxazole Carboxylic Acid Analysis

With batch-specific NMR, HPLC, and GC documentation at 98% purity, the target compound can serve as a qualified reference standard for developing and validating analytical methods (HPLC-UV, LC-MS, GC-FID) for the quantification of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives in reaction monitoring, purity assessment, or stability studies . The well-defined CAS number (1538735-18-0) and commercial availability from a documented supplier chain support its use in GLP-adjacent analytical workflows.

Quote Request

Request a Quote for 3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.